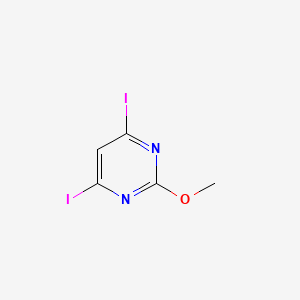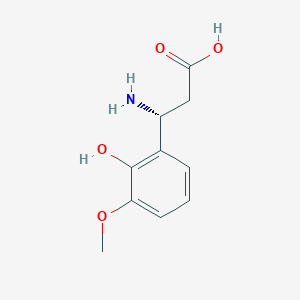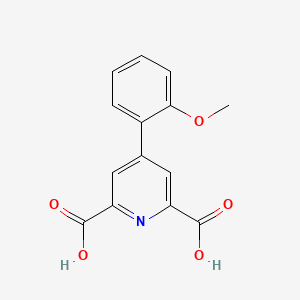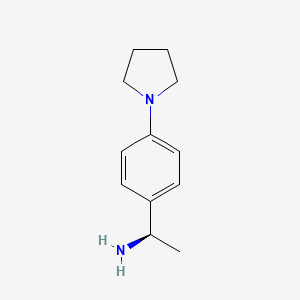
4,6-Diiodo-2-methoxy-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diiodo-2-methoxy-pyrimidine is a pyrimidine derivative characterized by the presence of two iodine atoms at the 4th and 6th positions and a methoxy group at the 2nd position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methoxy-pyrimidine typically involves the iodination of 2-methoxy-pyrimidine. One common method includes the reaction of 4,6-dichloro-2-methoxy-pyrimidine with sodium iodide in the presence of acetone. The reaction is carried out at room temperature for a couple of hours, resulting in the substitution of chlorine atoms with iodine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiodo-2-methoxy-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrimidine ring with aromatic rings.
Scientific Research Applications
4,6-Diiodo-2-methoxy-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,6-Diiodo-2-methoxy-pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .
Comparison with Similar Compounds
4,6-Dichloro-2-methoxy-pyrimidine: Similar structure but with chlorine atoms instead of iodine.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methoxy and iodine groups.
Uniqueness: 4,6-Diiodo-2-methoxy-pyrimidine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties. The iodine atoms make it more suitable for specific applications, such as in the formation of halogen bonds in medicinal chemistry .
Properties
Molecular Formula |
C5H4I2N2O |
|---|---|
Molecular Weight |
361.91 g/mol |
IUPAC Name |
4,6-diiodo-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4I2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
InChI Key |
FPTGEALUVACZQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)



![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)




![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
